

Technical Support Center: Miniruby (mRuby) Imaging

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Compound of Interest

Compound Name: *Miniruby*

Cat. No.: *B1177709*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the red fluorescent protein **Miniruby** (commonly known as mRuby).

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of mRuby?

mRuby is a monomeric red fluorescent protein with an excitation maximum at 558 nm and an emission maximum at 605 nm.[1][2] It possesses a large Stokes shift of 47 nm, which is beneficial for reducing bleed-through in multicolor imaging experiments.[1][2]

Q2: Which filter set should I choose for imaging mRuby?

For optimal imaging of mRuby, a filter set that is well-matched to its excitation and emission spectra is crucial. Standard filter sets designed for TRITC (Tetramethylrhodamine) or mCherry are often suitable for mRuby imaging.[3] Look for a filter set with an excitation filter that covers the 558 nm peak and an emission filter that captures the 605 nm peak, while ensuring a steep cut-off in the dichroic mirror to separate the excitation and emission light paths effectively.

Q3: My mRuby signal is very weak. What could be the problem?

A weak fluorescent signal can be attributed to several factors:

- Suboptimal Filter Set: Ensure your filter set is appropriate for mRuby (see Q2).

- **Low Protein Expression:** The expression level of your mRuby-tagged protein might be low. Verify expression using an alternative method like Western blotting.
- **Photobleaching:** mRuby, like all fluorescent proteins, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light. To mitigate this, reduce the excitation light intensity or the exposure time. The use of an anti-fade mounting medium can also be beneficial.
- **Incorrect pH:** The fluorescence of some proteins is pH-sensitive. Ensure your imaging medium is buffered to a physiological pH.[\[1\]](#)
- **Improper Protein Folding:** Fusion of mRuby to your protein of interest can sometimes lead to misfolding and loss of fluorescence.

Q4: I am observing high background fluorescence in my images. How can I reduce it?

High background can obscure your signal. Consider the following to reduce it:

- **Autofluorescence:** Some cell types or tissues exhibit natural fluorescence (autofluorescence). You can reduce this by using a narrower bandpass emission filter or by using spectral unmixing if your imaging system supports it.
- **Non-specific Antibody Staining:** If you are using antibodies, high background could be due to non-specific binding. Ensure you are using an appropriate blocking buffer and that your primary and secondary antibodies are used at their optimal concentrations.
- **Media Components:** Phenol red in cell culture media is fluorescent and can contribute to background. For live-cell imaging, consider using phenol red-free media.

Q5: My mRuby-tagged protein appears as aggregates in the cell. What should I do?

Protein aggregation can be a common issue with fusion proteins.[\[4\]](#) Here are some troubleshooting steps:

- **Lower Expression Levels:** High expression levels can sometimes lead to aggregation. Try using a weaker promoter or reducing the amount of transfected DNA.

- **Linker Sequences:** The inclusion of a flexible linker sequence (e.g., a series of glycine and serine residues) between mRuby and your protein of interest can sometimes improve proper folding and reduce aggregation.
- **N- vs. C-terminal Tagging:** The location of the mRuby tag (N-terminus or C-terminus) can affect the folding and function of the fusion protein. If you are observing aggregation, consider moving the tag to the other end of your protein.

Recommended Filter Sets for mRuby Imaging

The following table summarizes recommended filter set specifications for optimal mRuby imaging, based on its spectral properties. Commercial filter sets designed for TRITC or mCherry are generally well-suited for mRuby.

Manufacturer	Recommended Filter Set	Excitation Filter (nm)	Dichroic Mirror (nm)	Emission Filter (nm)
General Recommendation	TRITC/mCherry optimized	540 - 560	~565	570 - 640
Chroma Technology	ET-mCherry, TRITC	540-580	585	593-668
Semrock	mCherry-B-000	559-581	596	605-671
Edmund Optics	mCherry Fluorescence Filter Set	542 - 582	593	603 - 678

Note: The listed specifications are examples. Always refer to the manufacturer's specific datasheets for the most accurate information.

Experimental Protocol: Imaging mRuby-tagged Proteins in Mammalian Cells

This protocol provides a general workflow for transiently transfecting and imaging mRuby-fusion proteins in a mammalian cell line (e.g., HeLa or HEK293).

Materials:

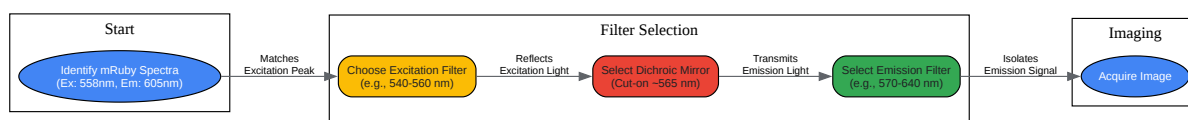
- Mammalian cell line of choice
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Plasmid DNA encoding your mRuby-fusion protein
- Transfection reagent (e.g., Lipofectamine 3000)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation (optional)
- Mounting medium (with or without DAPI)
- Fluorescence microscope with appropriate filter sets for mRuby

Procedure:

- **Cell Seeding:** The day before transfection, seed your mammalian cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
- **Transfection:** On the day of the experiment, transfect the cells with the mRuby-fusion plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
- **Protein Expression:** Allow the cells to incubate for 24-48 hours post-transfection to allow for sufficient expression of the mRuby-fusion protein.
- **Cell Fixation (Optional):** For fixed-cell imaging, gently wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature. After fixation, wash the cells three times with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using a mounting medium. If you wish to visualize the nucleus, use a mounting medium containing DAPI.
- **Imaging:**

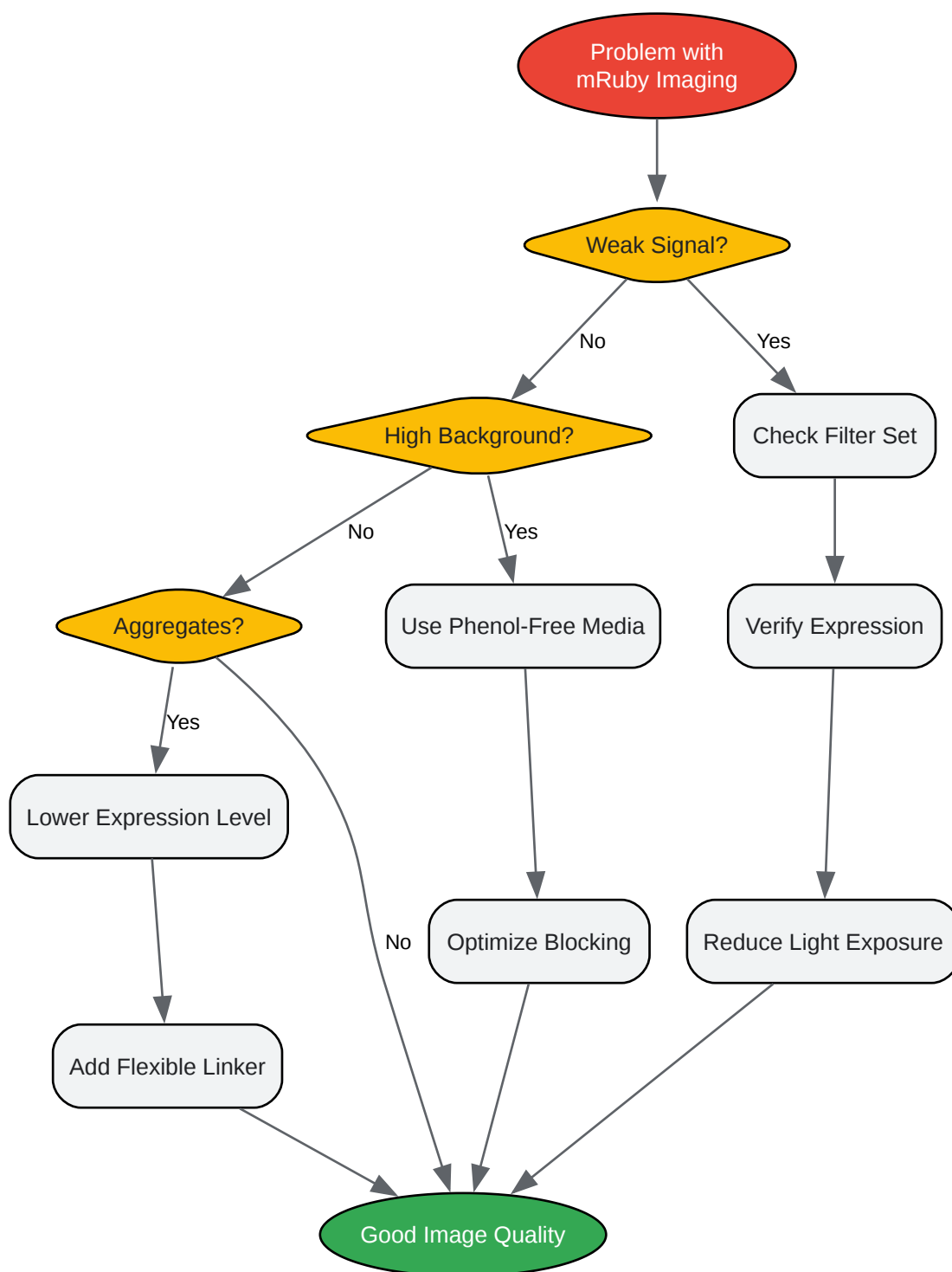
- Place the slide or dish on the microscope stage.
- Using a low magnification objective (e.g., 10x or 20x), locate the cells expressing mRuby.
- Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.
- Select the appropriate filter cube for mRuby (e.g., a TRITC or mCherry filter set).
- Adjust the focus and capture images, being mindful to minimize light exposure to prevent photobleaching.

Diagrams



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Caption: A flowchart illustrating the logical workflow for selecting an appropriate filter set for mRuby imaging.



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Caption: A troubleshooting workflow for common issues encountered during mRuby imaging experiments.

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References

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